4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
CAS No.:
Cat. No.: VC15592989
Molecular Formula: C30H27ClN2O4
Molecular Weight: 515.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H27ClN2O4 |
|---|---|
| Molecular Weight | 515.0 g/mol |
| IUPAC Name | 4-[9-(4-chlorophenyl)-6-(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C30H27ClN2O4/c1-18-6-8-20(9-7-18)30-29-24(16-21(17-26(29)34)19-10-12-22(31)13-11-19)32-23-4-2-3-5-25(23)33(30)27(35)14-15-28(36)37/h2-13,21,30,32H,14-17H2,1H3,(H,36,37) |
| Standard InChI Key | JHHHAPPYPUVOJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2C(=O)CCC(=O)O |
Introduction
4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e]diazepin-10-yl]-4-oxobutanoic acid is a complex organic molecule belonging to the dibenzo[b,e]diazepine family. This compound features a unique structural motif, including a dibenzo[b,e]diazepine core with various substituents, making it of significant interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of 4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e]diazepin-10-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. These processes require careful optimization to achieve high yields and purity, often involving the formation of the dibenzo[b,e]diazepine core followed by the introduction of the chlorophenyl, methylphenyl, and oxobutanoic acid groups.
Potential Applications
This compound is of interest for its potential therapeutic applications due to its complex molecular structure and the presence of various functional groups. Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, although detailed pharmacokinetic and pharmacodynamic studies are necessary to fully characterize these interactions.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e]diazepin-10-yl]-4-oxobutanoic acid. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-2-methyl-3-(2-morpholino)propanoic acid | Contains a chlorophenyl group; similar core structure | Anxiolytic |
| 2-(4-Methylphenyl)-6-(trifluoromethyl)benzimidazole | Benzimidazole core; fluorinated side chain | Antitumor |
| 3-(2-Chlorophenyl)-5-methylthiazolidine | Thiazolidine core; chlorinated phenyl group | Antimicrobial |
The uniqueness of 4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e]diazepin-10-yl]-4-oxobutanoic acid lies in its specific combination of functional groups and the dibenzo[b,e]diazepine framework, which may confer distinct pharmacological properties compared to other similar compounds.
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